3-((4-Butoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
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Overview
Description
3-(4-Butoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with butoxybenzenesulfonyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-butoxybenzenesulfonyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
3-(4-Butoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-butoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- 3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
Uniqueness
3-(4-Butoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C19H22N2O5S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C19H22N2O5S2/c1-2-3-13-26-17-8-10-18(11-9-17)28(24,25)20-12-14-27-19(20)15-4-6-16(7-5-15)21(22)23/h4-11,19H,2-3,12-14H2,1H3 |
InChI Key |
KJJZWIZCSDSFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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